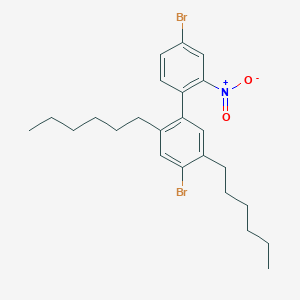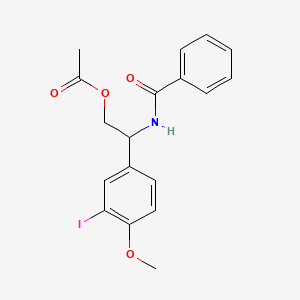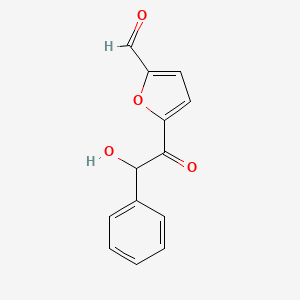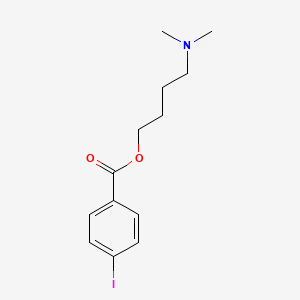![molecular formula C17H17F3N2O2 B14202936 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide CAS No. 833455-98-4](/img/structure/B14202936.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a butanamide moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propionamide
Comparison: Compared to similar compounds, N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide stands out due to its longer butanamide chain, which can influence its chemical reactivity and biological interactions. The trifluoromethoxy group also imparts unique electronic properties, making it distinct from other analogs .
Properties
CAS No. |
833455-98-4 |
|---|---|
Molecular Formula |
C17H17F3N2O2 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-5-16(23)21-11-13-7-4-9-15(22-13)12-6-3-8-14(10-12)24-17(18,19)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23) |
InChI Key |
RBDPWORPBAYNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)

phosphane}](/img/structure/B14202873.png)

![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)




![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
